molecular formula C9H16ClN5O B1405262 1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride CAS No. 1713160-63-4

1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride

Cat. No.: B1405262
CAS No.: 1713160-63-4
M. Wt: 245.71 g/mol
InChI Key: FYJSPUHJRUEAPF-UHFFFAOYSA-N
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Description

Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can vary greatly depending on its structure. For example, 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride is a white to light-yellow powder or crystals .

Scientific Research Applications

CGRP Receptor Antagonist Synthesis

An enantioselective process for preparing a potent calcitonin gene-related peptide (CGRP) receptor antagonist was developed. This involved a convergent, stereoselective, and economical synthesis of the hydrochloride salt of a related compound, demonstrating its potential application in the synthesis of pharmaceutical compounds (Cann et al., 2012).

Soluble Epoxide Hydrolase Inhibitors

Research identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, crucial for high potency and P450 selectivity. This highlights the role of triazole derivatives in developing inhibitors for various enzymes, indicating the broad applicability of such compounds in medicinal chemistry (Thalji et al., 2013).

Antifungal Agent Synthesis

An improved protocol for synthesizing a novel series of 1,2,4-triazines with 1,2,3-triazole and piperidine rings was presented, showing significant antifungal activity. This demonstrates the utility of such compounds in developing new antifungal agents (Sangshetti & Shinde, 2010).

Synthesis of Antimicrobial Agents

A series of novel 1,4-disubstituted 1,2,3-triazole derivatives were synthesized, exhibiting moderate to good activities against bacterial and fungal strains. This highlights the potential of triazole derivatives in the development of new antimicrobial agents (Jadhav et al., 2017).

Antipsychotic Agent Synthesis

Heterocyclic analogues of specific compounds were prepared and evaluated as potential antipsychotic agents, indicating the relevance of triazole derivatives in the development of new treatments for psychiatric disorders (Norman et al., 1996).

Mechanism of Action

While specific information on the mechanism of action for “1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride” was not found, piperidine derivatives have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Safety and Hazards

Safety data sheets for similar compounds suggest avoiding dust formation and avoiding breathing mist, gas, or vapors .

Future Directions

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that there is ongoing research in this field and potential for future developments.

Properties

IUPAC Name

1-(piperidin-3-ylmethyl)triazole-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O.ClH/c10-9(15)8-6-14(13-12-8)5-7-2-1-3-11-4-7;/h6-7,11H,1-5H2,(H2,10,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJSPUHJRUEAPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN2C=C(N=N2)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride
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